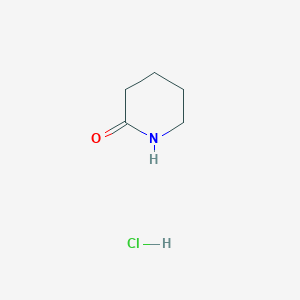

Piperidone hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperidone hydrochloride (C₅H₉NO·HCl), also known as 4-piperidone hydrochloride, is a cyclic ketone derivative of piperidine with a molecular weight of 153.61 g/mol . It serves as a versatile intermediate in organic synthesis, particularly in the formation of biologically active compounds. For instance, it is a key precursor in Claisen-Schmidt condensations with aromatic aldehydes to synthesize 3,5-bis(arylidene)-4-piperidones, which exhibit anti-proliferative and cytotoxic properties . Additionally, it is employed in Friedel-Crafts polycondensations for creating anion-exchange membranes (AEMs) and in phase-transfer catalysis for phosphonate derivatives with antimicrobial activity . Its reactivity stems from the ketone group and the secondary amine, enabling diverse functionalizations .

科学研究应用

Pharmaceutical Applications

- Intermediate for Drug Synthesis

-

Anticancer and Antimicrobial Agents

- Piperidone derivatives have shown promising results in anticancer therapies, particularly against resistant strains of cancer cells . Research indicates that certain piperidone derivatives exhibit significant inhibition of cell growth in various cancer models .

- The antimicrobial properties of piperidone derivatives are being explored for their efficacy against bacterial and fungal infections .

- Neuropharmacological Effects

Chemical Synthesis Applications

Piperidone hydrochloride plays a crucial role as an intermediate in organic synthesis:

- Synthesis of Novel Compounds : It is utilized to create new piperidine derivatives with diverse pharmacological activities. Recent studies have focused on modifying the piperidine structure to enhance biological activity against various targets .

- Nanotechnology : The compound's rigid structure has been explored for applications in nanotechnology, particularly in developing water-soluble oligopiperidines for biomedical uses .

Data Table: Applications of this compound

Case Studies

-

Anticancer Research

A study published in the International Journal of Novel Research and Development explored the anticancer effects of various piperidine derivatives. The results indicated that specific modifications to the piperidine structure led to enhanced cytotoxicity against cancer cell lines, highlighting the potential for developing new therapeutic agents from piperidone derivatives . -

Neuropharmacological Study

Research conducted at the University of Hertfordshire demonstrated that certain piperidine derivatives exhibited significant neuroprotective effects and could potentially be developed into treatments for neurodegenerative diseases like Alzheimer's. The study emphasized the importance of structural modifications in enhancing pharmacological activity . -

Synthetic Methodologies

Innovative synthetic approaches utilizing 4-piperidone hydrochloride as a starting material have been documented, showcasing its role in creating complex organic molecules with potential therapeutic applications. These methodologies are crucial for advancing drug discovery processes .

化学反应分析

Alkylation and Arylation

Piperidone hydrochloride undergoes N-alkylation with alkyl/aryl halides. For example, Ullmann condensations with aryl halides yield bipiperidine derivatives (Sciencemadness Forum) .

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| 4-Piperidone HCl | Aryl halides | Cu catalyst, 80–100°C | N-Arylpiperidines |

| 4-Piperidone HCl | Benzyl bromide | K₂CO₃, DMSO, 25°C | N-Benzyl-4-piperidone |

Mechanistic Insight :

-

SN2 nucleophilic substitution dominates in polar aprotic solvents .

-

Reductive amination with aldehydes (e.g., phenylacetaldehyde) forms tertiary amines via imine intermediates .

Acylation Reactions

Acylation with reagents like acryloyl chloride introduces functional groups for drug discovery (PMC Tumor-Selective Toxicity) .

| Acylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Acryloyl chloride | THF, 45°C, 2–3 hrs | N-Acryloylpiperidone | Anticancer agents |

| Benzyl chloroformate | Methanol, 25°C | N-Cbz-protected piperidone | Peptide synthesis |

Yield Optimization :

Condensation Reactions

This compound participates in Knoevenagel condensations and aldol reactions, forming α,β-unsaturated ketones for bioactive molecules .

| Reaction Type | Conditions | Catalyst | Key Intermediate |

|---|---|---|---|

| Knoevenagel | Methanol, 25°C | Piperidine | Iminium ion |

| Aldol Condensation | Ethanol, reflux | HCl | Benzylidene-piperidones |

Mechanistic Notes :

-

Piperidine catalyzes iminium ion formation, lowering the elimination barrier (ΔG‡ = 13.7 kcal/mol) .

-

Electron-withdrawing substituents (e.g., -F, -Cl) enhance electrophilicity in benzylidene derivatives .

Decarboxylation and Cyclization

Decarboxylation of intermediates under acidic conditions yields piperidone derivatives (Patent CN102070513A) .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 1-Benzyl-4-piperidone | HCl (5–7 M), 80–100°C | 4-Piperidone HCl | 64% |

Applications :

Reductive Amination

Sodium triacetoxyborohydride (STAB) facilitates reductive amination with aldehydes, forming N-alkylpiperidines (Wiley-VCH) .

| Aldehyde | Reducing Agent | Conditions | Yield |

|---|---|---|---|

| Phenylacetaldehyde | STAB | 1,2-Dichloroethane, 25°C | 90% |

Advantage :

Intramolecular Cyclization

Piperidone derivatives undergo cyclization to form fused-ring systems (PMC Piperidine Derivatives) .

| Substrate | Conditions | Product | Application |

|---|---|---|---|

| 4-Piperidone oxime | POCl₃, 80°C | 1,4-Diazepines | Neurological drugs |

Mechanism :

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing piperidone hydrochloride derivatives?

this compound derivatives are synthesized via catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate under enantioselective conditions. This method enables the formation of structurally diverse piperidine derivatives, including spiropiperidines and substituted piperidones. Reaction optimization involves adjusting solvent polarity, temperature, and catalyst loading to enhance yield and enantiomeric excess .

Q. Which spectroscopic techniques are critical for structural characterization of this compound compounds?

- ¹³C NMR Spectroscopy : Used to analyze conformational dynamics and substituent effects. For example, equatorial vs. axial positioning of methyl groups on the piperidone ring can be distinguished via chemical shift additivity parameters. Protonation or quaternization of the nitrogen atom induces minor shifts, suggesting inductive and electric field effects dominate .

- Mass Spectrometry : Exact mass measurements (e.g., 149.0607 g/mol for 3-methyl-4-piperidone hydrochloride) confirm molecular formula and purity. Heavy atom counts and isotopic patterns are used to validate synthetic products .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Training : All personnel must undergo hazard-specific training, including decontamination procedures and emergency response, as per institutional chemical hygiene plans .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in fume hoods to avoid inhalation or skin contact, as this compound derivatives may cause respiratory or dermal irritation .

- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can ¹³C NMR spectroscopy resolve conformational ambiguities in this compound derivatives?

Conformational analysis involves comparing experimental ¹³C chemical shifts to cyclohexane and piperidine reference systems. For example, protonation of 1-methyl-4-piperidone induces a 2–3 ppm downfield shift at C-4 due to the electronegative N⁺ center. This contrasts with methiodide salts, where steric effects dominate. Substituent parameters derived from these shifts enable predictive modeling of ring puckering and transannular interactions .

Q. What experimental strategies quantify reactive oxygen species (ROS) generation by piperidone-based photosensitizers in photodynamic therapy (PDT)?

- EPR Spectroscopy : Use 2,2,6,6-tetramethyl-4-piperidone hydrochloride (TEMP) as a spin trap to detect singlet oxygen (¹O₂). Enhanced spin signals correlate with ROS production efficiency .

- Type I/II ROS Discrimination : Compare ROS yields under aerobic vs. hypoxic conditions. Piperidone derivatives with extended π-conjugation (e.g., iridium complexes) exhibit dual Type I (radicals) and Type II (¹O₂) mechanisms, validated via fluorescence quenching assays .

Q. How to design enzyme inhibition studies for piperidone derivatives targeting farnesyltransferase in anticancer research?

- Enzyme Assays : Use radiolabeled farnesyl pyrophosphate (³H-FPP) in vitro to measure inhibition kinetics (IC₅₀). Competitive vs. non-competitive inhibition modes are distinguished via Lineweaver-Burk plots .

- Structure-Activity Relationships (SAR) : Modify the piperidone scaffold’s substituents (e.g., aryl groups at C-3) and assess hydrophobicity (logP) to optimize binding to the enzyme’s hydrophobic pocket .

Q. What computational methods predict the pharmacokinetic behavior of this compound derivatives?

- Molecular Dynamics (MD) Simulations : Model membrane permeability using polar surface area (PSA) and logD values. Piperidones with PSA < 60 Ų (e.g., 2,2,6,6-tetramethyl derivatives) show enhanced blood-brain barrier penetration .

- ADMET Profiling : Use QSAR models to predict metabolic stability (CYP450 interactions) and renal clearance. Substituents like halogens or methyl groups reduce hepatic oxidation rates .

Q. Methodological Considerations for Data Interpretation

Q. How to address discrepancies in spectroscopic data for protonated vs. neutral piperidone derivatives?

Contradictions in ¹H NMR chemical shifts often arise from solvent polarity or counterion effects. For example, hydrochloride salts exhibit downfield shifts for NH protons due to hydrogen bonding. Validate assignments via 2D COSY and HSQC experiments .

Q. What statistical approaches are recommended for analyzing dose-response data in piperidone-based drug studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Bootstrap resampling (1,000 iterations) minimizes outliers in small-sample assays .

相似化合物的比较

Comparison with Similar Compounds

2,2,6,6-Tetramethyl-4-piperidone Hydrochloride (TEMPD-HCl)

- Molecular Formula: C₉H₁₈ClNO

- Molecular Weight : ~215.7 g/mol (estimated).

- Key Applications : TEMPD-HCl is primarily used as a spin probe in electron spin resonance (ESR) spectroscopy to detect reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and ozone . For example, at 100 mM concentration, it forms stable adducts with ¹O₂, producing a characteristic triplet ESR signal .

- Distinctive Features : The four methyl groups enhance steric stability, making it resistant to radical interference, unlike unsubstituted piperidone derivatives. This structural modification optimizes its role in analytical chemistry rather than synthesis .

Piperidone Hydrate Hydrochloride

- Molecular Formula: C₅H₁₁NO₂·HCl (with hydration).

- Distinctive Features : The hydrate’s improved solubility in polar solvents facilitates condensation reactions, unlike anhydrous forms .

3,5-Bis(arylidene)-4-piperidones

- General Structure : Derived from piperidone hydrochloride via Claisen-Schmidt condensations.

- Key Applications : These compounds exhibit anti-cancer, antimicrobial, and antioxidant activities. For example, 3,5-bis(2-fluorobenzylidene)-4-piperidone shows potent cytotoxicity against tumor cells .

- Distinctive Features : The arylidene groups introduce conjugation, enhancing UV-vis absorption and redox activity, which are critical for biological interactions .

4-Piperidinediol Hydrochloride

- Molecular Formula: C₅H₁₁NO₂·HCl.

- Key Applications : Used as a building block in peptide synthesis and molecular biology. Its hydroxyl groups enable hydrogen bonding, influencing crystallinity and solubility .

- Distinctive Features : The diol structure contrasts with the ketone in this compound, altering reactivity toward nucleophiles .

Phosphonate Derivatives of Piperidone

- General Structure : Synthesized via Kabachnik-Fields or aza-Michael reactions with this compound.

- Key Applications : These derivatives demonstrate antimicrobial and antioxidant properties. For instance, phosphonate-functionalized piperidones inhibit bacterial growth at MIC values of 8–32 µg/mL .

- Distinctive Features: The phosphonate group enhances chelation capacity and metabolic stability compared to non-phosphorylated analogs .

Data Tables

Research Findings and Distinctive Features

- Reactivity : this compound’s ketone group enables nucleophilic additions, while TEMPD-HCl’s methyl groups limit reactivity but enhance ESR signal stability .

- Biological Activity : Bis(arylidene) derivatives show higher cytotoxicity (IC₅₀ < 10 µM) compared to unmodified piperidone .

- Analytical Utility: TEMPD-HCl detects ¹O₂ with 10–100x higher sensitivity than non-methylated analogs .

- Structural Impact : Hydration or hydroxylation (e.g., 4-piperidinediol) increases solubility but reduces electrophilicity .

属性

CAS 编号 |

5174-67-4 |

|---|---|

分子式 |

C5H10ClNO |

分子量 |

135.59 g/mol |

IUPAC 名称 |

piperidin-2-one;hydrochloride |

InChI |

InChI=1S/C5H9NO.ClH/c7-5-3-1-2-4-6-5;/h1-4H2,(H,6,7);1H |

InChI 键 |

XESLSYPFOYZAPG-UHFFFAOYSA-N |

规范 SMILES |

C1CCNC(=O)C1.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。